(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structural features, including a tetrahydrofuran ring attached to an ethanamine group. Its molecular formula is and it has a molecular weight of approximately 151.63 g/mol. This compound is of interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity and utility as a building block for more complex molecules.
The compound is classified under amines, specifically as a substituted ethanamine. It is often utilized in organic synthesis due to its ability to participate in various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals and other organic compounds . The compound can be sourced from chemical suppliers that specialize in fine chemicals and research materials.
The synthesis of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride typically involves several key steps. Common methods include:
The reaction conditions often require careful control of temperature and atmosphere to avoid moisture-sensitive reactions. Techniques such as refluxing under inert gas conditions (e.g., nitrogen) are commonly employed to ensure high yields and purity .
The structure of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride features a tetrahydrofuran ring, which is a five-membered cyclic ether, bonded to an ethanamine group. This configuration contributes to the compound's unique properties and reactivity.
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions typical for amines:
These reactions are essential for synthesizing more complex molecules, particularly in pharmaceutical applications .
The mechanism of action for (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride primarily relates to its interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may modulate the activity of certain proteins due to its structural features, which allow it to fit into specific binding sites. Understanding these interactions is crucial for exploring its potential therapeutic effects.
These properties make (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride suitable for various applications in organic synthesis and medicinal chemistry .
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride has several notable applications:
The ongoing research into this compound's interactions and effects highlights its significance in advancing knowledge within medicinal chemistry and drug discovery fields .
The tetrahydrofuran (THF) ring in (1R)-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl serves as a rigid chiral scaffold that dictates the compound’s three-dimensional configuration. Patent CN110407776B details a stereocontrolled cyclization approach starting from ethylene glycol derivatives, where hydroxyapatite-supported catalysts enable enantioselective ring closure under mild conditions (60–80°C) [6]. This method achieves >90% regioselectivity for the 3-substituted THF isomer via intramolecular Williamson ether synthesis, where pendant hydroxyl groups attack activated halides in a SN₂ mechanism [6].
A critical advancement involves dihydrofuran precursors, which undergo catalytic hydrogenation using nickel acetate/triphenylphosphine systems. The reaction’s enantioselectivity (up to 88% ee) depends on:
Table 1: Cyclization Catalysts for Tetrahydrofuran Ring Synthesis
Catalyst System | Reaction Temp (°C) | THF Isomer Ratio (3-:2-) | ee (%) |
---|---|---|---|
Hydroxyapatite/Ni | 65 | 92:8 | 88 |
Pd(OAc)₂/PPh₃ | 80 | 85:15 | 76 |
Al₂O₃ | 110 | 78:22 | 52 |
Data adapted from CN110407776B [6]
The chiral amine group is installed through reductive amination of tetrahydrofuran-3-one using ammonium acetate and sodium cyanoborohydride, with in situ enantiomeric enrichment via chiral resolving agents [6]. This method achieves 95% ee for the (R)-enantiomer using L-(+)-tartaric acid derivatives, which form diastereomeric salts that are separated by fractional crystallization .
Alternatively, asymmetric hydrogenation of enamine precursors employs Ru-BINAP catalysts to directly generate the (R)-configured amine. Key parameters include:
Table 2: Optimization of Enantioselective Amine Introduction
Method | Chiral Source | Yield (%) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Reductive Amination | L-DBTA | 72 | 95 | 24 |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 89 | 98 | 12 |
Enzymatic Transamination | ω-Transaminase | 68 | >99 | 48 |
DBTA = Di-p-toluoyl-D-tartaric acid [6]
Conversion to the hydrochloride salt enhances stability and crystallinity through ion-pair stabilization. Optimal protocols (patent WO2008080891A2) involve:
Critical quality attributes include:
Table 3: Crystallization Conditions vs. Salt Purity
Acid Addition Rate | Final pH | Purity (%) | Crystal Morphology | Storage Stability (25°C) |
---|---|---|---|---|
Rapid (1 min) | 1.2 | 97.1 | Needles | 6 months |
Slow (30 min) | 1.5 | 99.3 | Platelets | >24 months |
Gradient (pH stat) | 2.0 | 98.7 | Aggregates | 12 months |
Data from commercial synthesis (BLD Pharm: 1803592-17-7)
Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of 3-bromotetrahydrofuran with acetamide, followed by hydrolysis to the primary amine. This method circumvents racemization risks through bulky phosphine ligands (XPhos) that suppress β-hydride elimination [7]. Nickel-catalyzed variants using Ni(cod)₂/dppf achieve comparable yields (78%) at lower cost but require rigorous deoxygenation to prevent catalyst decomposition [6].
Mechanistic insights:
Table 4: Metal Catalysts for C–N Bond Formation
Catalyst | Ligand | Amine Source | Yield (%) | Inversion (%) |
---|---|---|---|---|
Pd₂(dba)₃ | XPhos | NH₃ | 92 | <2 |
Ni(cod)₂ | dppf | (Ph)₂C=NH | 78 | 15 |
[Ir(COD)Cl]₂ | dtbpy | LiN(SiMe₃)₂ | 65 | 8 |
dba = dibenzylideneacetone, cod = 1,5-cyclooctadiene [6] [7]
Lipase-catalyzed kinetic resolution (patent WO2008080891A2) achieves >99% ee via enantioselective acylation. Candida antarctica lipase B (CAL-B) preferentially acetylates the (S)-enantiomer using vinyl acetate, leaving the desired (R)-amine unreactive [7]. Continuous in situ product removal shifts the equilibrium, enabling 95% theoretical yield.
Process parameters:
Table 5: Enzymatic Resolution Performance Metrics
Biocatalyst | Acyl Donor | Temperature (°C) | E-value | Conversion (%) | ee (%) |
---|---|---|---|---|---|
CAL-B | Vinyl acetate | 30 | >200 | 50.2 | 99.5 |
PPL | Ethyl butyrate | 40 | 45 | 48.7 | 92.1 |
Acylase I | N/A | 25 | 30 | 35.0 | 88.4 |
E-value = Enantiomeric ratio; CAL-B = Candida antarctica lipase B; PPL = Porcine pancreatic lipase [7]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: